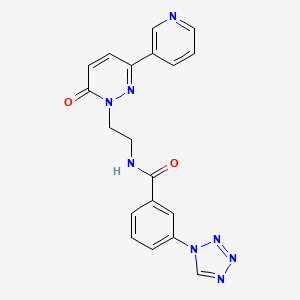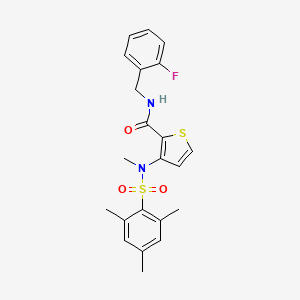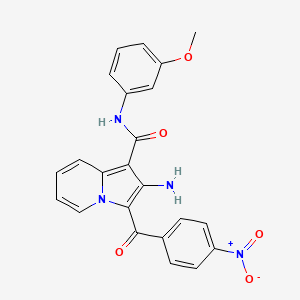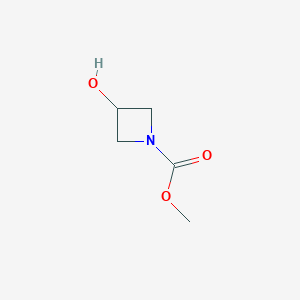
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one, also known as CDP, is a chemical compound that belongs to the class of benzodiazepines. It has been found to have potential applications in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Chemoselectivity and Reaction Mechanisms
The reaction of 2-diazo-3-oxo-3-phenylpropanal with aldehydes and ketones, including derivatives similar to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one, exhibits chemoselectivity dependent on the electronic nature of the substituents. This study provides insights into the chemoselective formation of various derivatives and proposes mechanisms for the observed selectivity, highlighting the importance of electronic effects in dictating reaction pathways (Zhang & Xu, 2013).
Synthesis of Histamine Receptor Antagonists
The synthesis of a hydroxyproline-based H(3) receptor antagonist, which involves a compound structurally related to this compound, was achieved on a large scale. The process included the manipulation of hydroxyproline stereochemistry and desymmetrization of homopiperazine, demonstrating a cost-effective approach to synthesizing complex molecules for potential therapeutic applications (Pippel et al., 2010).
Catalytic Inhibition and Cytotoxicity Studies
Palladacycle complexes, including those derived from compounds structurally akin to this compound, were evaluated for their in vitro activity as cytotoxic agents and as inhibitors of cathepsin B, an enzyme implicated in cancer-related events. This research demonstrates the potential of these complexes in cancer therapy, providing a foundation for further development of therapeutic agents (Spencer et al., 2009).
Ruthenated Benzodiazepines Synthesis
The first synthesis of ruthenated benzodiazepines through coordination of deprotonated diazepam to a ruthenium fragment showcases an innovative approach to modifying benzodiazepine derivatives. This method could potentially be applied to modify compounds like this compound, opening new avenues for the development of metal-coordinated pharmaceuticals (Pérez et al., 2002).
Multi-Component Synthesis Approaches
Efficient methods for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives were developed, demonstrating alternative pathways for creating benzodiazepine derivatives. These approaches highlight the versatility and adaptability of synthetic strategies in generating complex structures related to this compound (Shaabani et al., 2009).
Propiedades
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(11-10-16-6-2-1-3-7-16)20-13-5-12-19(14-15-20)17-8-4-9-17/h1-3,6-7,17H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUBOFTVUXFXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-2-(4-chlorophenyl)ethanamine](/img/structure/B2588650.png)

![3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2588652.png)
![Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2588653.png)


![5-chloro-N-methyl-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2588663.png)
![Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2588664.png)
![(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2588665.png)




![2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide](/img/structure/B2588673.png)